1,3-Dihydro-7-chloro-5-phenyl-2H-1,3,4-benzotriazepin-2-one
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Overview
Description
1,3,4-Benzotriazepin-2-one is a seven-membered heterocyclic compound containing a benzene ring fused to a triazepine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a constrained amino amide surrogate in mimics of peptide turn secondary structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Benzotriazepin-2-one can be synthesized through various methods. One common approach involves the cyclization of o-amino phenyl hydrazones with bis(trichloromethyl)carbonate (BTC) under specific conditions . Another method includes the cyclocondensation of benzohydrazides derived from the reaction of N-methyl-isatoic anhydride with phenyl hydrazine and isonicotinic acid hydrazide, followed by treatment with formaldehyde and aromatic aldehydes in an acidic medium .
Industrial Production Methods
While specific industrial production methods for 1,3,4-benzotriazepin-2-one are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Benzotriazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3,4-Benzotriazepin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a constrained amino amide surrogate in mimics of peptide turn secondary structures.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,4-benzotriazepin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective modulator of vasopressin II receptors, distinguishing between the effects of endogenous cyclic peptide ligands . This modulation involves the mimicry of specific peptide sequences, leading to selective signaling and regulation of biological activities.
Comparison with Similar Compounds
1,3,4-Benzotriazepin-2-one can be compared with other similar compounds, such as:
1,3,4-Benzotriazepin-5-one: This compound has been studied for its antitumor activity and serves as a structural analogue to known antitumor agents.
1,2-Dihydro-3H-1,3,4-benzotriazepin-2-one: This compound has been synthesized with various substituents and has shown different biological activities.
The uniqueness of 1,3,4-benzotriazepin-2-one lies in its specific structural features and its ability to act as a constrained amino amide surrogate, making it valuable in the study of peptide turn secondary structures and selective receptor modulation.
Properties
CAS No. |
2855-58-5 |
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Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1,3-dihydro-1,3,4-benzotriazepin-2-one |
InChI |
InChI=1S/C14H10ClN3O/c15-10-6-7-12-11(8-10)13(17-18-14(19)16-12)9-4-2-1-3-5-9/h1-8H,(H2,16,18,19) |
InChI Key |
OGYKKDONUSFVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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